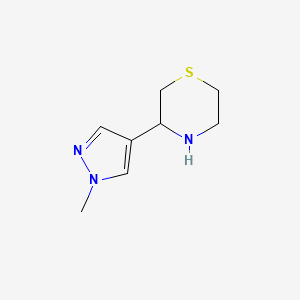

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFIIULJYKCGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyrazole Derivative

The pyrazole ring system is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds (aldehydes or ketones). For the 1-methyl-1H-pyrazole specifically, methylhydrazine is used to introduce the N-methyl group.

Key points from literature and patents:

- The pyrazole ring can be synthesized by condensation of methylhydrazine with α,β-unsaturated esters or related intermediates, followed by cyclization under acidic or catalytic conditions.

- Methylhydrazine aqueous solution is commonly used in the condensation/cyclization step.

- Catalysts such as sodium iodide or potassium iodide can facilitate cyclization and improve yields.

- Recrystallization from mixtures of alcohol and water (e.g., 40% aqueous ethanol) is employed to purify the pyrazole derivatives and reduce isomeric impurities.

Detailed Preparation Method (Based on Vulcanchem Data)

According to Vulcanchem (2023), the synthesis involves:

| Step | Description |

|---|---|

| 1 | Preparation of the pyrazole derivative via cyclization of methylhydrazine with appropriate intermediates. |

| 2 | Coupling or substitution to introduce the thiomorpholine ring at the 3-position of the pyrazole. |

| 3 | Purification by recrystallization to obtain the final compound with high purity. |

The exact synthetic route is proprietary, but the general approach aligns with standard heterocyclic synthesis protocols.

Comparative Analysis of Preparation Methods

| Aspect | Method from Vulcanchem | Related Patent Method (Difluoromethyl Pyrazole) | Literature on Pyrazole Coupling |

|---|---|---|---|

| Pyrazole synthesis | Cyclization with methylhydrazine | Condensation of α,β-unsaturated esters with methylhydrazine catalyzed by KI/NaI | Boc protection and Sonogashira coupling for pyrazole derivatives |

| Catalyst | Not specified (likely iodide salts) | Sodium iodide or potassium iodide | Palladium catalysts for cross-coupling |

| Purification | Recrystallization from aqueous alcohol | Recrystallization from 40% aqueous ethanol | Chromatographic purification |

| Yield & Purity | Not specified | ~75% yield, >99.5% purity | Variable, depending on steps and intermediates |

This comparison shows that iodide salts as catalysts and recrystallization in aqueous alcohol are common themes for pyrazole preparation, which can be adapted for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

Research Findings and Optimization Notes

- Isomer control: The pyrazole ring formation can produce isomeric impurities; controlling reaction conditions and catalyst choice is critical to maximize the target isomer.

- Catalyst selection: Potassium iodide and sodium iodide have been shown to improve cyclization efficiency and reduce impurities.

- Purification: Multiple recrystallizations may be necessary to achieve high purity (>99% by HPLC).

- Reaction conditions: Low temperature during addition and controlled pH during workup improve yield and product quality.

- Scalability: The described methods are amenable to scale-up, given the use of readily available reagents and standard purification techniques.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Notes |

|---|---|

| Starting materials | Methylhydrazine, α,β-unsaturated esters, thiomorpholine or derivatives |

| Catalyst | Potassium iodide (KI), sodium iodide (NaI) |

| Solvent | Organic solvents such as dichloromethane, ethanol-water mixtures |

| Temperature | Low temperature (~-30 to 20 °C) for addition; reflux for recrystallization |

| Reaction time | Several hours (e.g., 2 hours for condensation) |

| Purification | Recrystallization from aqueous ethanol (35-65% alcohol) |

| Yield | Approx. 75% (based on related pyrazole syntheses) |

| Purity | >99% by HPLC after recrystallization |

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 10.5 | Moderate inhibition |

| MCF-7 | 8.2 | Significant inhibition |

| A549 | 12.0 | Moderate inhibition |

The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and apoptosis, making it a candidate for targeted cancer therapies.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. Animal model research has demonstrated reduced neuroinflammation and improved cognitive functions following treatment with this compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It is utilized in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry, enhancing its applicability in pharmaceutical development.

Case Study 1: Antitumor Activity

A study evaluated the structure-activity relationship (SAR) of pyrazole derivatives, including this compound, focusing on modifications that enhance anticancer activity against specific targets such as BRAF(V600E) and EGFR. The findings indicated that structural variations significantly influence potency and selectivity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. The study showed that derivatives of thiomorpholine exhibited improved antimicrobial properties compared to their parent compounds, highlighting the importance of structural characteristics in determining biological activity.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : Ethyl substitution (C₉H₁₅N₃S) increases logP compared to methyl, improving membrane permeability but reducing aqueous solubility .

- Sulfur Oxidation : Sulfoxide derivatives (e.g., 1λ⁴-thiomorpholin-1-one) exhibit higher polarity, altering pharmacokinetic profiles .

- Biological Activity : Chlorophenyl analogs demonstrate marked anticancer activity, suggesting substituent-driven target specificity .

Insights :

- Piperidine catalysis is common in cyclocondensation reactions for pyrazole-thiomorpholine hybrids, achieving moderate to high yields .

- Diazonium coupling () enables functionalization of the thiomorpholine core with aryl groups, though this method is less applicable to alkyl-substituted pyrazoles.

Spectroscopic and Analytical Data

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

This compound is characterized by a thiomorpholine ring fused with a pyrazole moiety. The compound can be synthesized through various chemical reactions, including oxidation and substitution processes that yield diverse derivatives with enhanced biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The inhibitory effects are attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis .

Table 1: Summary of Biological Activities

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors play a crucial role in controlling tumor growth.

- Receptor Modulation : It may interact with different receptors to modulate their signaling pathways, which is essential for regulating various physiological processes.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound:

- Study on Antitumor Activity : A recent study highlighted that modifications to the pyrazole ring could enhance anticancer activity against specific targets such as BRAF(V600E) and EGFR. The findings suggest that structural variations can lead to increased potency and selectivity .

- Antimicrobial Efficacy : Another study demonstrated that derivatives of thiomorpholine showed improved antimicrobial properties compared to their parent compounds, indicating the importance of structural characteristics in determining biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves heterocyclization reactions, such as coupling 1-methyl-1H-pyrazole derivatives with thiomorpholine precursors. Key parameters include solvent selection (e.g., ethanol or DMF for reflux conditions), reaction time (2–4 hours), and temperature control (40–80°C). For example, refluxing in ethanol with sodium acetate as a base can facilitate nucleophilic substitution or cyclization steps, as seen in analogous thiomorpholine syntheses . Monitoring via TLC and purification by recrystallization (e.g., DMF/EtOH mixtures) are critical for isolating high-purity products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the regiochemistry of the pyrazole and thiomorpholine moieties. Infrared (IR) spectroscopy identifies functional groups like C-S bonds in the thiomorpholine ring. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. X-ray crystallography, as employed in structural studies of related heterocycles, can resolve ambiguities in stereochemistry or ring conformations .

Q. What safety precautions are essential when handling thiomorpholine derivatives in the laboratory?

- Methodological Answer : Thiomorpholine derivatives require handling in a fume hood with proper PPE (gloves, lab coat, goggles). Avoid inhalation or skin contact due to potential irritancy. Work areas should be equipped with emergency eyewash stations and spill kits. MedChemExpress safety guidelines emphasize that these compounds are for research use only and must be stored in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) during structural elucidation?

- Methodological Answer : Contradictory NMR shifts may arise from dynamic effects (e.g., ring puckering in thiomorpholine) or solvent-dependent conformational changes. To resolve this, use variable-temperature NMR to probe dynamic processes or employ computational methods (DFT calculations) to predict chemical shifts. Cross-validation with X-ray crystallography, as demonstrated in studies of isostructural thiazole derivatives, provides definitive structural assignments .

Q. What strategies optimize regioselectivity in heterocyclic ring formation during synthesis?

- Methodological Answer : Regioselectivity in pyrazole-thiomorpholine coupling can be controlled by steric and electronic factors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) enhances reaction efficiency and selectivity by promoting uniform heating. Catalytic systems like palladium or copper(I) iodide may direct coupling to specific positions, as seen in triazole-thiomorpholine hybrids . Pre-functionalizing the pyrazole ring with electron-withdrawing groups (e.g., trifluoromethyl) can also bias reactivity .

Q. How does the thiomorpholine ring's conformation influence biological activity in target studies?

- Methodological Answer : The thiomorpholine ring’s flexibility affects binding to biological targets like kinases or GPCRs. Molecular docking and dynamics simulations can model interactions, as shown in studies of 3-(naphthalen-1-yl)-4,5-dihydropyrazoles targeting EGFR. In vitro assays (e.g., IC₅₀ determination) paired with conformational analysis (NMR or crystallography) reveal correlations between ring puckering and inhibitory activity .

Q. What methodologies are used to assess the compound’s interaction with biological targets?

- Methodological Answer : In vitro assays such as enzyme inhibition (e.g., EGFR kinase assays) and cell viability (MTT assays) are primary screens. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For mechanistic insights, molecular modeling (AutoDock, Schrödinger Suite) predicts binding poses, validated by mutagenesis studies of target proteins, as applied in triazole-thiomorpholine hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.